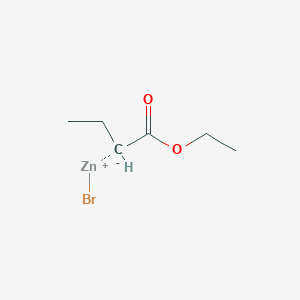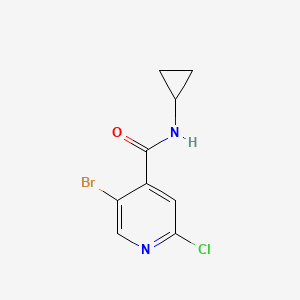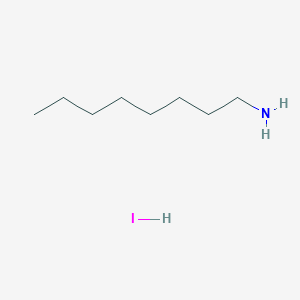
(2-(Ethylthio)pyridin-4-yl)methanol; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylthio)pyridin-4-yl)methanol, also known as ETPM, is an organic compound that can be used in a variety of applications in the laboratory. It is a colorless liquid with a boiling point of 166°C and a melting point of -48°C. ETPM is a versatile molecule that has seen a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学研究应用
(2-(Ethylthio)pyridin-4-yl)methanol; 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, (2-(Ethylthio)pyridin-4-yl)methanol; 95% has been used in the study of enzyme-catalyzed reactions, in the investigation of the mechanism of action of drugs, and in the study of biochemical and physiological processes.
作用机制
The mechanism of action of (2-(Ethylthio)pyridin-4-yl)methanol; 95% is not fully understood. It has been suggested that (2-(Ethylthio)pyridin-4-yl)methanol; 95% may act as an inhibitor of enzymes involved in the metabolism of drugs, as well as other biological processes. It has also been proposed that (2-(Ethylthio)pyridin-4-yl)methanol; 95% may act as a scavenger of reactive oxygen species, and as an antioxidant.
Biochemical and Physiological Effects
(2-(Ethylthio)pyridin-4-yl)methanol; 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, (2-(Ethylthio)pyridin-4-yl)methanol; 95% has been shown to reduce inflammation and oxidative stress, and to improve liver function. It has also been shown to reduce the risk of cancer, to improve cardiovascular health, and to protect against neurodegenerative diseases.
实验室实验的优点和局限性
The main advantage of (2-(Ethylthio)pyridin-4-yl)methanol; 95% is its versatility. It can be used in a variety of laboratory experiments, and its structure can be easily modified to suit the needs of the experiment. However, it should be noted that (2-(Ethylthio)pyridin-4-yl)methanol; 95% is a volatile compound, and care should be taken when handling it in the laboratory.
未来方向
There are a number of potential future applications for (2-(Ethylthio)pyridin-4-yl)methanol; 95%. It could be used in the development of new drugs, agrochemicals, and materials. It could also be used in the study of enzyme-catalyzed reactions, in the investigation of the mechanism of action of drugs, and in the study of biochemical and physiological processes. In addition, (2-(Ethylthio)pyridin-4-yl)methanol; 95% could be used to develop new methods for the synthesis of compounds, and to improve the efficiency of existing synthesis methods. Finally, (2-(Ethylthio)pyridin-4-yl)methanol; 95% could be used to develop new methods for the delivery of drugs, and to improve the safety and efficacy of existing drug delivery systems.
合成方法
(2-(Ethylthio)pyridin-4-yl)methanol; 95% is synthesized from ethylthiopyridine and methanol through a reaction known as the Williamson ether synthesis. In this reaction, an alkyl halide reacts with an alcohol in the presence of a base to form an ether. The reaction of ethylthiopyridine and methanol is catalyzed by a base such as sodium hydroxide, producing (2-(Ethylthio)pyridin-4-yl)methanol; 95% as a product. The yields of this reaction can be improved by using a higher temperature, a higher concentration of the reactants, and a longer reaction time.
属性
IUPAC Name |
(2-ethylsulfanylpyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAAVPZKRPPJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)pyridin-4-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)




![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)